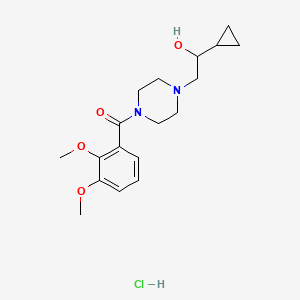

![molecular formula C21H22ClN7O2 B2579241 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide CAS No. 1172718-78-3](/img/structure/B2579241.png)

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is known as AZD5363 and it is an orally bioavailable, potent inhibitor of Akt kinases . It was discovered during the exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt . It has shown increased potency, reduced hERG affinity, and higher selectivity against the closely related AGC kinase ROCK . It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It is part of the class of organic compounds known as 4-benzylpiperidines . The compound has been studied using X-ray diffraction, which provides detailed information about its molecular structure .科学的研究の応用

EGFR-TK Inhibitors

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and has been identified as an inhibitor of EGFR tyrosine kinase . This makes it a potential candidate for the treatment of cancers where EGFR is overexpressed or mutated .

Anti-proliferative Activity

The compound has shown potential anti-proliferative activity against NCI 60 cancer cell lines . This suggests that it could be used in the development of new cancer therapies .

P-glycoprotein Inhibition

The compound has demonstrated the ability to inhibit P-glycoprotein . This is significant because P-glycoprotein is often overexpressed in cancer cells and is associated with multidrug resistance .

Cytotoxic Activity

The compound has shown cytotoxic activity against certain cancer cell lines . This suggests that it could be used in the development of new cancer therapies .

Free Radical Scavenging Activity

While not directly related to the compound , similar structures have shown free radical scavenging activity . This suggests that the compound could potentially have antioxidant properties .

Antimicrobial Activity

Again, while not directly related to the compound , similar structures have shown antimicrobial activity . This suggests that the compound could potentially have antimicrobial properties .

作用機序

Target of Action

The primary target of N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound interacts with its target, PKB, in an ATP-competitive manner, providing nano-molar inhibitors with significant selectivity for inhibition of PKB over the closely related kinase PKA . The strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme contribute to this interaction .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is a key downstream component in PKB signaling . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound modulates biomarkers of signaling through PKB .

Pharmacokinetics

The compound N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

After oral dosing, the compound showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .

将来の方向性

特性

IUPAC Name |

N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN7O2/c1-4-13(5-2)19(30)24-17-10-12(3)27-29(17)21-25-18-16(20(31)26-21)11-23-28(18)15-8-6-14(22)7-9-15/h6-11,13H,4-5H2,1-3H3,(H,24,30)(H,25,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYRBRLSVTUZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)

![6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid](/img/structure/B2579161.png)

![[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride](/img/structure/B2579166.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2579170.png)

![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2579171.png)